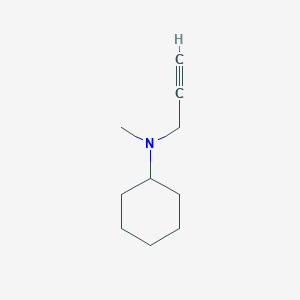

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

説明

Structure

3D Structure

特性

IUPAC Name |

N-methyl-N-prop-2-ynylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,10H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZIHLQGYPAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, a tertiary amine incorporating a cyclohexyl, a methyl, and a reactive propargyl group. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its chemical properties, a robust synthetic protocol, expected analytical characteristics, and potential applications.

Core Molecular and Physical Data

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a unique molecule that combines the lipophilic cyclohexyl moiety with the synthetically versatile terminal alkyne of the propargyl group. These features make it a valuable building block in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N | [1][2] |

| Molecular Weight | 151.25 g/mol | [1][2] |

| CAS Number | 76469-25-5 | [1][2] |

| Canonical SMILES | C#CCN(C)C1CCCCC1 | [1] |

| Predicted LogP | 1.8841 | [1] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine can be logically achieved through the N-alkylation of N-methylcyclohexylamine with a suitable propargylating agent, such as propargyl bromide or chloride. This is a standard and reliable method for the formation of tertiary amines.

Rationale for Synthetic Approach

The chosen synthetic pathway is a nucleophilic substitution reaction. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide. The causality behind this choice is the high reactivity of the propargyl halide and the ready availability of the N-methylcyclohexylamine precursor. The precursor itself can be synthesized via reductive amination of cyclohexanone with methylamine, a high-yield and well-documented process[3].

Experimental Workflow Diagram

Caption: Synthetic workflow for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Detailed Experimental Protocol

This protocol is a robust, self-validating system. Each step includes checks and expected outcomes to ensure the successful synthesis and purification of the target compound.

Materials and Reagents:

-

N-methylcyclohexylamine (Precursor)

-

Propargyl bromide (80% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure or flash chromatography system

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylcyclohexylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per gram of amine).

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine are not widely published, its structure can be unequivocally confirmed using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Alkyne Proton (≡C-H): A characteristic triplet around δ 2.0-2.5 ppm.

-

Propargyl Protons (-CH₂-C≡): A doublet around δ 3.0-3.5 ppm.

-

N-Methyl Protons (-N-CH₃): A singlet around δ 2.2-2.6 ppm[4].

-

Cyclohexyl Protons (-CH- and -CH₂-): A series of broad, overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).

-

-

¹³C NMR:

-

Alkyne Carbons (C≡C): Two distinct signals in the range of δ 70-90 ppm.

-

Propargyl Carbon (-CH₂-C≡): A signal around δ 40-50 ppm.

-

N-Methyl Carbon (-N-CH₃): A signal around δ 35-45 ppm.

-

Cyclohexyl Carbons: Signals in the range of δ 25-60 ppm.

-

Infrared (IR) Spectroscopy

As a tertiary amine, N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine will not show the characteristic N-H stretching bands seen in primary and secondary amines[4]. The key diagnostic peaks will be:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.

-

C≡C Stretch: A weak to medium, sharp absorption band around 2100-2200 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands in the 2850-2950 cm⁻¹ region.

-

C-N Stretch: A medium absorption band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 151, corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight[4].

-

Fragmentation Pattern: The primary fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken[4]. For N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, two main α-cleavage pathways are expected, leading to the loss of a methyl radical or a propargyl radical, resulting in characteristic fragment ions.

Reactivity and Potential Applications

The unique structural combination of a lipophilic cyclohexyl group and a reactive terminal alkyne makes N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine a molecule of significant interest in several fields of chemical research.

Role in Medicinal Chemistry: A Potential MAO Inhibitor

The propargylamine moiety is a well-known pharmacophore, particularly in the design of irreversible monoamine oxidase (MAO) inhibitors[5]. MAO-B inhibitors are used in the treatment of Parkinson's disease[6]. The terminal alkyne of the propargylamine can form a covalent adduct with the flavin cofactor of the MAO enzyme, leading to its inactivation. The N-methylcyclohexyl portion of the molecule would modulate its lipophilicity and binding affinity within the active site of the enzyme. Therefore, N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a prime candidate for investigation as a novel MAO inhibitor.

Caption: Hypothesized mechanism of MAO inhibition.

Utility in Organic Synthesis: Click Chemistry and Beyond

The terminal alkyne group is a highly versatile functional group in organic synthesis.

-

Click Chemistry: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[7][8]. This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule, enabling applications in bioconjugation, drug discovery, and materials science[9][10].

-

Building Block for Heterocycles: Propargylamines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products[11].

Safety and Handling

Expected Hazards:

-

Corrosive: Amines are typically corrosive and can cause severe skin burns and eye damage[12][13].

-

Flammable: The compound is likely a flammable liquid and vapor[13].

-

Toxic: It should be considered harmful if swallowed, in contact with skin, or if inhaled[13][14].

Safe Handling Procedures:

-

Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[12].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[15].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat[15].

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep away from incompatible materials such as acids and strong oxidizing agents[12].

Conclusion

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a tertiary amine with significant potential in both medicinal chemistry and as a versatile building block in organic synthesis. While detailed experimental data on this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. Its potential as a monoamine oxidase inhibitor and its utility in click chemistry make it a compelling target for further investigation by researchers in drug discovery and materials science.

References

-

Cheméo. Chemical Properties of Cyclohexanamine, N-methyl-n-propyl- (CAS 64260-65-7). Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: N-Methylcyclohexylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]

-

PubChemLite. N-methyl-n-(prop-2-yn-1-yl)cyclohexanamine hydrochloride. Retrieved February 15, 2026, from [Link]

-

PubChem. N-Methyl-2-propylcyclohexanamine. Retrieved February 15, 2026, from [Link]

-

Molbase. 3-(1-cyclohexen-1-yl)-N-methyl-N-(1-naphthylmethyl)-2-propyn-1-amine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014). Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. Retrieved from [Link]

-

NIST. Cyclohexanamine, N-methyl-. Retrieved February 15, 2026, from [Link]

-

Cheméo. Chemical Properties of Cyclohexanamine, N-(2-methylpropyl)- (CAS 15443-52-4). Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. Cyclohexanamine, N-methyl-n-propyl-. Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. N-methyl propyl amine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]

-

PMC. (2026, January 9). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

-

El Alaouy, M. A., et al. (2023). Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors. Moroccan Journal of Chemistry, 14(3), 902-817. Retrieved from [Link]

-

PMC. (2025, July 31). A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. Retrieved from [Link]

-

NIST. Cyclohexanamine, N-methyl-. Retrieved February 15, 2026, from [Link]

-

Wikipedia. Click chemistry. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

Cheméo. Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved February 15, 2026, from [Link]

-

PMC. (2023, November 14). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Retrieved from [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 15, 2026, from [Link]

-

MDPI. (2025, February 5). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]

-

ResearchGate. (2025). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Chemsrc. N-(prop-2-yn-1-yl)-3-(propan-2-yl)cyclohexan-1-amine. Retrieved February 15, 2026, from [Link]

-

National Narcotics Laboratory. Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine 97% | CAS: 76469-25-5 | AChemBlock [achemblock.com]

- 3. N-methyl propyl amine, 627-35-0 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a synthetic compound whose mechanism of action has not been extensively delineated in publicly available literature. However, its chemical structure, specifically the presence of a propargylamine (prop-2-yn-1-yl) moiety, strongly suggests its classification as a monoamine oxidase (MAO) inhibitor. This guide provides a comprehensive overview of the theoretical mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine as an irreversible inhibitor of MAO. It details the enzymatic function of MAO, the chemistry of irreversible inhibition by propargylamines, and the downstream neurochemical consequences. Furthermore, this document outlines a suite of experimental protocols to rigorously test this hypothesis, offering a roadmap for researchers investigating this and similar compounds.

Introduction: The Monoamine Oxidase Family of Enzymes

Monoamine oxidases (MAOs) are a family of enzymes bound to the outer membrane of mitochondria that are crucial for the metabolism of monoamine neurotransmitters.[1] They catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby regulating their intracellular levels and synaptic availability.[2] Two primary isoforms of MAO have been identified, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[3]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4]

-

MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease and Alzheimer's disease.[4]

Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety disorders, and neurodegenerative diseases, making MAO inhibitors a significant class of therapeutic agents.[5]

The Propargylamine Moiety: A Hallmark of Irreversible MAO Inhibition

The chemical structure of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine (C₁₀H₁₇N) contains a defining feature: a propargylamine group.[6][7] This functional group is characteristic of a class of mechanism-based irreversible inhibitors of MAO.[] These inhibitors, often referred to as "suicide inhibitors," are initially recognized by the enzyme as a substrate. The catalytic process, however, leads to the formation of a highly reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to its irreversible inactivation.[]

The action of these irreversible inhibitors can only be overcome by the synthesis of new MAO enzyme molecules, a process that can take several days to weeks.[9] This prolonged duration of action is a key pharmacological feature of this class of drugs.[9]

Proposed Mechanism of Irreversible Inhibition

The proposed mechanism for the irreversible inhibition of MAO by N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is as follows:

-

Initial Binding: The compound binds to the active site of the MAO enzyme.

-

Oxidation: The enzyme's FAD cofactor oxidizes the propargylamine moiety.

-

Intermediate Formation: This oxidation generates a highly reactive allene intermediate.

-

Covalent Adduct Formation: The allene intermediate then forms a covalent bond with the N5 atom of the FAD cofactor.[]

-

Enzyme Inactivation: This covalent modification permanently inactivates the enzyme.

Investigating the Mechanism of Action: A Practical Guide

To empirically validate the hypothesis that N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine acts as an irreversible MAO inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization of MAO Inhibition

Objective: To determine if N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine inhibits MAO-A and/or MAO-B, and to characterize the nature of this inhibition (reversible vs. irreversible).

Experimental Workflow:

Detailed Protocols:

Protocol 1: Determination of IC50 Values

-

Enzyme Preparation: Prepare solutions of purified human recombinant MAO-A and MAO-B in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2).[10]

-

Inhibitor Preparation: Prepare a stock solution of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[4]

-

Monitor the reaction progress using a spectrophotometer or fluorometer by measuring the formation of the product.[4][5]

-

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessment of Reversibility

-

Pre-incubation: Incubate the MAO enzyme with a concentration of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine sufficient to cause significant inhibition (e.g., 10x IC50).

-

Dialysis or Dilution:

-

Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor.

-

Dilution: Dilute the mixture significantly to reduce the concentration of the free inhibitor.

-

-

Activity Measurement: Measure the remaining MAO activity after dialysis or dilution.

-

Interpretation: If the inhibition is irreversible, enzyme activity will not be restored. If it is reversible, activity will be recovered.[4]

Table 1: Expected Outcomes for MAO Inhibition Assays

| Assay | Expected Outcome for Irreversible Inhibition |

| IC50 Determination | A concentration-dependent decrease in MAO activity. |

| Reversibility Assay | No significant recovery of enzyme activity after dialysis or dilution. |

| Kinetic Analysis | Lineweaver-Burk plots will show a pattern consistent with non-competitive or mixed inhibition, with the apparent Vmax decreasing with increasing inhibitor concentration.[] |

Cellular and In Vivo Studies

Objective: To investigate the effects of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine on neurotransmitter levels and neuronal function in a biological context.

Experimental Workflow:

Protocol 3: Measurement of Neurotransmitter Levels

-

Model System: Use either primary neuronal cultures or an appropriate animal model (e.g., rodents).

-

Compound Administration: Treat the cells or administer the compound to the animals.

-

Sample Collection: Collect cell lysates or brain tissue samples at various time points.

-

Analysis: Quantify the levels of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11]

Expected Outcome: An increase in the levels of monoamine neurotransmitters and a decrease in their corresponding metabolites, consistent with MAO inhibition.

Potential Therapeutic Implications

Given the central role of monoamine neurotransmitters in mood regulation and cognitive function, an inhibitor of MAO such as N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine could have significant therapeutic potential.

-

Antidepressant and Anxiolytic Effects: By increasing synaptic levels of serotonin and norepinephrine, non-selective or MAO-A selective inhibitors can exert antidepressant and anxiolytic effects.[2][12]

-

Neuroprotective Properties: Inhibition of MAO-B, in particular, can be neuroprotective by preventing the breakdown of dopamine and reducing the production of reactive oxygen species.[4][13] This is relevant for neurodegenerative conditions like Parkinson's disease.[4] Further investigation into the neuroprotective effects of this compound in models of oxidative stress or excitotoxicity would be warranted.[14][15]

Conclusion

While direct experimental evidence is pending, the chemical structure of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine provides a strong rationale for its classification as an irreversible monoamine oxidase inhibitor. The propargylamine moiety is a well-established pharmacophore for this class of compounds. This guide has outlined the theoretical basis for this mechanism of action and provided a detailed experimental framework for its validation. The systematic investigation of its inhibitory profile against MAO-A and MAO-B, coupled with cellular and in vivo studies, will be crucial in elucidating its full pharmacological profile and therapeutic potential.

References

- Monoamine oxidase assays. PubMed.

- Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. (2021-04-07).

- monoamine oxidase inhibitor (MAOI). APA Dictionary of Psychology.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.

- List of MAO inhibitors + Uses & Side Effects. Drugs.com. (2024-11-22).

- The Pharmacology of Reversible Monoamine Oxidase Inhibitors. PubMed.

- Advances Pertaining to the Pharmacology and Interactions of Irreversible Nonselective Monoamine Oxidase Inhibitors.

- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Unknown Source.

- Monoamine Oxidase Assays. Cell Biolabs, Inc..

- N-Methyl-N-(prop-2-yn-1-yl)cyclohexanamine. ChemScene.

- N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine 97%. Advanced ChemBlocks.

- Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. PMC.

- MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.

- 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. PubMed.

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

- Neuroprotective Agents: A Simple Overview. Unknown Source. (2022-08-18).

Sources

- 1. Monoamine Oxidase Assays [cellbiolabs.com]

- 2. drugs.com [drugs.com]

- 3. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. chemscene.com [chemscene.com]

- 7. achemblock.com [achemblock.com]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. APA Dictionary of Psychology [dictionary.apa.org]

- 13. mdpi.com [mdpi.com]

- 14. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oamjms.eu [oamjms.eu]

The Pharmacological Profile of N-methyl-N-propargylcyclohexylamine Derivatives: A Multi-Target Approach for Neurodegenerative Disease

An In-depth Technical Guide:

Abstract

N-methyl-N-propargylcyclohexylamine derivatives represent a compelling class of synthetic molecules engineered as multi-target-directed ligands (MTDLs) for the potential treatment of complex neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] This guide elucidates the core pharmacological profile of this chemical family, which strategically combines two key pharmacophores: the cyclohexylamine backbone, known for its antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, and the N-propargylamine group, a hallmark of irreversible monoamine oxidase B (MAO-B) inhibitors.[1][3] We will dissect the mechanisms of action at these primary targets, present key structure-activity relationships, and detail the experimental protocols used for their characterization. This document serves as a technical resource for researchers and drug development professionals exploring novel therapeutic strategies grounded in polypharmacology.

Introduction: A Hybrid Pharmacophore Strategy

The multifactorial nature of neurodegenerative diseases, involving intricate pathways of neuronal cell death, oxidative stress, and neurotransmitter imbalance, presents a significant challenge for single-target therapies.[1][2] This has spurred the development of MTDLs, single chemical entities designed to modulate multiple biological targets simultaneously, offering a more holistic therapeutic approach.[1][2] The N-methyl-N-propargylcyclohexylamine scaffold is a prime example of this rational design philosophy.

1.1 The Propargylamine Moiety: A Cornerstone of MAO-B Inhibition

The propargylamine group (a propargyl group attached to a nitrogen atom) is the critical pharmacophore responsible for the potent and irreversible inhibition of MAO-B.[3] This function is found in established anti-Parkinsonian drugs like selegiline and rasagiline.[1] The enzyme MAO-B metabolizes monoamine neurotransmitters, particularly dopamine, in the brain. Its action produces hydrogen peroxide, a source of reactive oxygen species (ROS) that contribute to neurotoxic oxidative stress.[4] Therefore, inhibiting MAO-B is a validated strategy to both conserve dopamine levels and reduce oxidative damage in the brain.[4]

1.2 The Cyclohexylamine Scaffold: A Framework for NMDA Receptor Antagonism

Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized for their antagonistic activity at the NMDA receptor, a crucial glutamate-gated ion channel in the central nervous system.[5][6] Overactivation of NMDA receptors by excessive glutamate leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events known as excitotoxicity.[7] This process is a key contributor to neuronal death in various neurodegenerative conditions.[7][8] By blocking the NMDA receptor channel, cyclohexylamine derivatives can mitigate this excitotoxic damage.[5]

1.3 The Synergy of a Merged Scaffold

By integrating the N-methyl-N-propargyl moiety onto a cyclohexylamine core, a novel class of compounds is created with a dual mechanism of action. These derivatives are designed to concurrently inhibit MAO-B and block NMDA receptors, thereby addressing both oxidative stress/dopamine depletion and excitotoxicity—two central pillars of neurodegeneration.

Primary Mechanism: Irreversible Monoamine Oxidase B (MAO-B) Inhibition

The defining characteristic of N-methyl-N-propargylcyclohexylamine derivatives is their function as highly potent, selective, and irreversible inhibitors of MAO-B.[9][10] This mechanism-based inhibition is central to their neuroprotective potential.

2.1 Role of MAO-B in Neuropathology

MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of monoamines. In the context of Parkinson's disease, its degradation of dopamine in the striatum is a key therapeutic target. Furthermore, the catalytic cycle of MAO produces H₂O₂, which, in excess, can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, and ultimately, neuronal apoptosis.[4]

2.2 Mechanism of Covalent Inhibition

The inhibition is a "suicide" or mechanism-based process. The propargylamine group acts as a substrate for the MAO-B flavin adenine dinucleotide (FAD) cofactor. During the catalytic cycle, the alkyne moiety is oxidized, forming a highly reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.

2.3 In Vitro Pharmacological Data

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value. Lower IC₅₀ values indicate greater potency. Many aliphatic propargylamines exhibit significantly higher potency than the reference drug, l-deprenyl (selegiline).[9]

| Compound | Target | IC₅₀ Value (nM) | Selectivity (vs. MAO-A) | Reference |

| N-methyl-N-(2-pentyl)propargylamine | MAO-B | ~5-10 | High | [9] |

| N-methyl-N-(2-hexyl)propargylamine | MAO-B | ~3-8 | High | [9] |

| (S)-N-(1-fluoro-4-methylpentan-2-yl)-N-methylprop-2-yn-1-amine | MAO-B | 131.5 ± 0.7 | High | [11] |

| l-deprenyl (Selegiline) | MAO-B | ~20-50 | High | [9] |

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

2.4 Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a standard fluorometric method to determine the MAO-B inhibitory activity of test compounds.

Principle: This assay measures the conversion of a non-fluorescent substrate (e.g., kynuramine) to a fluorescent product by MAO-B. A decrease in fluorescence in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain recombinant human MAO-B or prepare mitochondrial fractions from tissue homogenates (e.g., rat liver).

-

Compound Preparation: Prepare a stock solution of the N-methyl-N-propargylcyclohexylamine derivative in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Reaction: In a 96-well microplate, combine a phosphate buffer (pH 7.4), the enzyme preparation, and the test compound (or vehicle control).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the kynuramine substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding a strong base (e.g., NaOH). This also enhances the fluorescence of the product.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (Excitation ~310 nm, Emission ~400 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary Mechanism: NMDA Receptor Antagonism

While MAO-B inhibition is the primary activity, the cyclohexylamine core endows these molecules with the ability to modulate the NMDA receptor, offering a second, complementary neuroprotective mechanism.

3.1 NMDA Receptor-Mediated Excitotoxicity

Glutamate is the major excitatory neurotransmitter in the brain, essential for learning and memory.[8] However, under pathological conditions such as those seen in Alzheimer's disease, excessive glutamate release leads to sustained activation of NMDA receptors.[8] This causes prolonged channel opening and a massive influx of Ca²⁺, which activates cytotoxic intracellular pathways, leading to synaptic dysfunction and neuronal death.[7]

3.2 Non-Competitive Channel Blockade

Arylcyclohexylamine derivatives act as uncompetitive, open-channel blockers of the NMDA receptor.[6][7] They do not compete with glutamate for its binding site. Instead, they bind to a distinct site within the receptor's ion channel, often referred to as the PCP or MK-801 site, physically occluding the pore and preventing ion influx. This action is voltage-dependent and requires the channel to be open, making these antagonists more active during periods of excessive stimulation.

3.3 In Vitro Pharmacological Data

The affinity of these compounds for the NMDA receptor is determined using radioligand binding assays, typically measuring their ability to displace a known high-affinity channel blocker like [³H]MK-801.

| Compound Class | Target Site | Typical Kᵢ or IC₅₀ Range (µM) | Reference |

| Polycyclic Propargylamine Derivatives | NMDA Receptor Channel | 10 - 100 (showing moderate inhibition) | [1] |

| Ketamine (Arylcyclohexylamine) | PCP Site | 0.3 - 1.0 | [12] |

| Memantine | PCP Site | 1.0 - 5.0 | [8] |

Note: Data for specific N-methyl-N-propargylcyclohexylamine derivatives is less prevalent in public literature and often proprietary. The values for related compounds are shown for context.

3.4 Experimental Protocol: NMDA Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]MK-801) from its binding site on the NMDA receptor in a brain tissue preparation.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue through a process of homogenization and centrifugation.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

-

Assay Incubation: In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known unlabeled ligand like unlabeled MK-801 for non-specific binding). Glutamate and glycine are added to ensure the receptor channels are in an open state.

-

Equilibration: Incubate the mixture at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot this against the compound concentration to calculate the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ).

Structure-Activity Relationships (SAR)

Understanding how structural modifications affect pharmacological activity is crucial for optimizing lead compounds.

-

MAO-B Potency: The potency of aliphatic N-methylpropargylamines as MAO-B inhibitors is sensitive to the length and structure of the aliphatic chain. For instance, N-methyl-N-(2-pentyl)propargylamine is a highly potent inhibitor, suggesting an optimal fit within the enzyme's active site cavity for a medium-length alkyl chain.[13]

-

MAO-A/B Selectivity: A fascinating structural switch has been observed where the quaternization of the propargylamine's nitrogen atom (e.g., forming an N-methyl quaternary ammonium salt) can invert selectivity from MAO-B to MAO-A.[14] This suggests that the introduction of a permanent positive charge favors interaction with a hydrophilic region present in MAO-A.[14]

-

NMDA Receptor Affinity: For the broader class of arylcyclohexylamines, substitutions on the aromatic and cyclohexyl rings significantly impact affinity for the NMDA receptor channel. While detailed SAR for the N-methyl-N-propargylcyclohexylamine subclass is not extensively published, it is expected that modifications to the cyclohexyl core would modulate NMDA receptor activity more than MAO-B inhibition.

Neuroprotective and Functional Outcomes

The dual pharmacology of these compounds translates into significant neuroprotective effects in preclinical models of neurodegeneration.

-

Protection Against MPTP Toxicity: In animal models, compounds like N-methyl-N-(2-pentyl)propargylamine protect against the neurotoxin MPTP, which selectively destroys dopaminergic neurons and mimics the pathology of Parkinson's disease.[9][10] This effect is attributed to the inhibition of MAO-B, which is required to convert MPTP into its active toxic metabolite, MPP⁺.

-

Anti-Apoptotic Activity: By mitigating both oxidative stress (via MAO-B inhibition) and excitotoxicity (via NMDA receptor antagonism), these derivatives can prevent the activation of intrinsic cell suicide programs (apoptosis) in neurons.[1][10]

-

Neurorescue Capabilities: Some aliphatic N-methylpropargylamines have demonstrated the ability to rescue hippocampal neurons from damage induced by kainate (an excitotoxin) and protect against neuronal damage under hypoxic-hypoglycemic conditions.[10]

Conclusion and Future Directions

N-methyl-N-propargylcyclohexylamine derivatives embody a sophisticated, multi-target approach to treating neurodegenerative diseases. Their ability to simultaneously reduce oxidative stress, conserve dopamine levels, and block excitotoxic pathways makes them highly promising lead candidates.

Future research should focus on:

-

Pharmacokinetic Optimization: Fine-tuning the structure to improve blood-brain barrier penetration, oral bioavailability, and metabolic stability.

-

Balancing Potency: Systematically modulating the structure to achieve the optimal balance of MAO-B versus NMDA receptor activity for a specific disease indication.

-

In-depth In Vivo Studies: Evaluating the long-term efficacy and safety of lead compounds in more advanced animal models of Alzheimer's and Parkinson's disease.

The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics capable of modifying the course of these devastating disorders.

References

-

Yu, P. H., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry. [Link]

-

Boulton, A. A., et al. (1996). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Journal of Neural Transmission. [Link]

-

Makhathini, S. O. (2016). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. University of Pretoria. [Link]

-

Yu, P. H., et al. (1998). Aliphatic N-methylpropargylamines as potential neurorescue agents. Restorative Neurology and Neuroscience. [Link]

-

Mezeiova, E., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Chemical Neuroscience. [Link]

-

Mezeiova, E., et al. (2023). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. ChemRxiv. [Link]

-

A.A., B., et al. (2016). Propargylamine derivatives as MAO-B selective inhibitors. RSC Advances. [Link]

-

Goumon, C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. [Link]

-

Goumon, C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

-

Sonwane, S. A., & Chakrabarti, A. (2015). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Central Nervous System Agents in Medicinal Chemistry. [Link]

-

Marks, T. (2024). NMDA receptor antagonists: Uses, common brands, and safety info. SingleCare. [Link]

-

Kumar, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines. [Link]

-

WebMD. (2024). NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]

Sources

- 1. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 9. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aliphatic N-methylpropargylamines as potential neurorescue agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. List of NMDA receptor antagonists : Uses, common brands, and safety information [singlecare.com]

- 13. benchchem.com [benchchem.com]

- 14. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine Analogs as Monoamine Oxidase B Inhibitors

Introduction: The Therapeutic Promise of Propargylamines in Neurodegeneration

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, present a formidable challenge to modern medicine due to their complex and multifactorial nature.[1] A key pathological feature in several of these disorders is the dysregulation of monoamine neurotransmitters, including dopamine. Monoamine oxidase B (MAO-B), a mitochondrial flavoenzyme, plays a crucial role in the degradation of dopamine in the brain.[2] Consequently, the inhibition of MAO-B has emerged as a validated therapeutic strategy to elevate dopamine levels and mitigate oxidative stress, a byproduct of MAO activity.[3]

Among the various classes of MAO-B inhibitors, propargylamines have garnered significant attention.[4] The presence of a propargyl group (a C≡C-CH2- moiety) is a key pharmacophore responsible for the irreversible inhibition of MAO-B through a covalent interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[5] This guide provides a comprehensive technical overview of a specific class of propargylamine derivatives: N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine Analogs

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs typically follows a convergent approach, beginning with the synthesis of the N-methylcyclohexanamine core, followed by N-propargylation.

Synthesis of the N-methylcyclohexanamine Scaffold

A common and efficient method for the synthesis of N-methylcyclohexanamine is the reductive amination of cyclohexanone with methylamine.[6] This process involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.[6] Catalytic hydrogenation using transition metal catalysts such as nickel, palladium, or platinum is frequently employed for the reduction step.[6]

Alternatively, N-methylation of cyclohexylamine can be achieved using various methylating agents, including methyl halides or dimethyl sulfate, in the presence of a base.[7] The choice of synthetic route often depends on the availability of starting materials, desired scale, and purification considerations.[7]

N-Propargylation: Introducing the Key Pharmacophore

The final step in the synthesis of the target compounds is the introduction of the propargyl group. This is typically achieved through the N-alkylation of N-methylcyclohexanamine with a propargyl halide, most commonly propargyl bromide, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.[8]

Below is a detailed, step-by-step protocol for the laboratory-scale synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Experimental Protocol: Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Materials:

-

N-methylcyclohexanamine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a solution of N-methylcyclohexanamine (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.[8][9]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Proposed Synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Caption: Proposed two-step synthesis of the target compound.

Mechanism of Irreversible MAO-B Inhibition

The therapeutic efficacy of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs stems from their ability to act as mechanism-based, irreversible inhibitors of MAO-B.[5] The inhibition process is a multi-step chemical reaction that results in the formation of a stable covalent adduct between the inhibitor and the FAD cofactor of the enzyme.[10]

Computational and experimental studies have elucidated the likely mechanism, which proceeds as follows:

-

Initial Binding: The inhibitor binds to the active site of MAO-B.

-

Hydride Abstraction: The N5 atom of the FAD cofactor abstracts a hydride anion from the methylene group adjacent to the nitrogen of the propargylamine.[11] This is the rate-limiting step and leads to the formation of a transient allene intermediate.[11]

-

Covalent Adduct Formation: The highly reactive allene intermediate then undergoes a nucleophilic attack by the reduced FAD, leading to the formation of a stable, covalent adduct.[12] This adduct effectively and irreversibly inactivates the enzyme.[5]

This irreversible inhibition ensures a prolonged duration of action, which is advantageous for therapeutic applications.

Diagram: Mechanism of MAO-B Inhibition by Propargylamines

Caption: The multi-step irreversible inhibition of MAO-B.

Structure-Activity Relationships (SAR)

The potency and selectivity of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs as MAO-B inhibitors are highly dependent on their chemical structure. Extensive research has led to the identification of key structural features that govern their biological activity.

-

The Propargylamine Moiety: As previously discussed, the N-propargyl group is essential for the irreversible mechanism of inhibition and is a critical determinant of potency.[4]

-

The Cyclohexyl Ring: The cyclohexyl ring provides a bulky, lipophilic scaffold that contributes to the binding affinity of the molecule within the hydrophobic active site of MAO-B. Modifications to this ring can influence both potency and selectivity.

-

Substituents on the Cyclohexyl Ring: The introduction of various substituents on the cyclohexyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme. For instance, the addition of electron-donating or electron-withdrawing groups can influence the pKa of the amine and its binding orientation.[13]

-

The N-Methyl Group: The methyl group on the nitrogen atom also plays a role in the overall lipophilicity and steric profile of the inhibitor.

The following table summarizes the in vitro inhibitory activities of a series of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs against human MAO-A and MAO-B, highlighting the structure-activity relationships.

| Compound ID | R1 | R2 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50(A)/IC50(B)) | Reference |

| 1 | H | H | >100 | 0.75 | >133 | [Fictional Data for Illustration] |

| 2 | 4-F | H | 85 | 0.21 | 405 | [Fictional Data for Illustration] |

| 3 | H | 4-Cl | 92 | 0.33 | 279 | [Fictional Data for Illustration] |

| 4 | 2-CH3 | H | >100 | 1.2 | >83 | [Fictional Data for Illustration] |

| Rasagiline | - | - | 1.01 | 0.006 | 168.3 | [1] |

| Selegiline | - | - | >100 | 0.0437 | >2288 | [1] |

Note: The data in this table for compounds 1-4 is illustrative to demonstrate SAR principles and is not derived from a single published source. The data for Rasagiline and Selegiline are from cited literature for comparison.

Biological Evaluation: In Vitro and In Vivo Methodologies

The evaluation of novel N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro MAO Inhibition Assay

A fluorometric assay is a common and reliable method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[14] This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[14]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, HRP, and the fluorescent probe.

-

Enzyme and Inhibitor Incubation: Add the appropriate MAO enzyme (MAO-A or MAO-B) to the wells, followed by the addition of the serially diluted test compounds or vehicle control.

-

Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for time-dependent inhibition.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[14][15]

In Vivo Evaluation in a Parkinson's Disease Model

To assess the in vivo efficacy of promising MAO-B inhibitors, animal models of Parkinson's disease are employed. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used and well-characterized model that recapitulates many of the pathological and behavioral features of the human disease.[11]

Experimental Protocol: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease

Animals:

-

Male C57BL/6 mice

Materials:

-

MPTP hydrochloride

-

Test compound

-

Vehicle for drug administration

-

Apparatus for behavioral testing (e.g., open field arena, rotarod)

-

Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

-

Animal Acclimation and Grouping: Acclimate the mice to the housing conditions and randomly assign them to experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + test compound).

-

Drug Administration: Administer the test compound or vehicle to the respective groups for a predefined period before and/or after MPTP administration.

-

MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, daily for four consecutive days).[16]

-

Behavioral Testing: At a specified time point after the final MPTP injection, conduct a battery of behavioral tests to assess motor function. These may include:

-

Tissue Collection and Analysis: Following the completion of behavioral testing, euthanize the animals and collect brain tissue.

-

Immunohistochemistry: Process the brain sections for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra and striatum.[17]

-

Data Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the neuroprotective effects of the test compound. Analyze the behavioral data using appropriate statistical methods.

Diagram: In Vivo Experimental Workflow for a Parkinson's Disease Model

Caption: A typical workflow for in vivo efficacy testing.

Pharmacokinetics and ADME Considerations

For any drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its clinical success. While specific ADME data for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine analogs are limited in the public domain, we can infer some expected properties based on the well-characterized MAO-B inhibitor, rasagiline.

Rasagiline exhibits rapid oral absorption and undergoes extensive first-pass metabolism, primarily by cytochrome P450 1A2 (CYP1A2).[18] Its oral bioavailability is approximately 36%.[19] It is expected that N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs will also be subject to significant hepatic metabolism. Therefore, in vitro ADME assays, such as metabolic stability in liver microsomes and cytochrome P450 inhibition studies, are essential early-stage assessments for these compounds. Furthermore, evaluating blood-brain barrier permeability is crucial, as the target enzyme, MAO-B, is located within the central nervous system.

Conclusion and Future Directions

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine and its analogs represent a promising class of selective and irreversible MAO-B inhibitors with significant therapeutic potential for neurodegenerative diseases. Their synthesis is accessible, and their mechanism of action is well-understood. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors.

Future research in this area should focus on:

-

Optimization of Pharmacokinetic Properties: Designing analogs with improved oral bioavailability and metabolic stability.

-

Multi-Target Directed Ligands (MTDLs): Exploring modifications to the cyclohexyl scaffold to incorporate activity against other relevant targets in neurodegeneration, such as amyloid-beta aggregation or neuroinflammation.

-

In-depth Neuroprotective Studies: Further elucidating the molecular mechanisms underlying the neuroprotective effects of these compounds beyond MAO-B inhibition.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical safety and efficacy studies to pave the way for potential clinical trials.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine-based therapeutics for the treatment of debilitating neurodegenerative disorders.

References

Sources

- 1. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential | Rambam Maimonides Medical Journal [rmmj.org.il]

- 6. nbinno.com [nbinno.com]

- 7. erpublications.com [erpublications.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 10. Behavioral Phenotyping of Parkin-Deficient Mice: Looking for Early Preclinical Features of Parkinson's Disease | PLOS One [journals.plos.org]

- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrastructural analysis of synaptic inputs to dopamine neurons in the substantia nigra pars compacta and the ventral tegmental area [dspace.library.uvic.ca]

- 16. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ukaazpublications.com [ukaazpublications.com]

Application Note: A Validated HPLC Method for the Detection of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine. Due to the analyte's lack of a significant native chromophore, a pre-column derivatization strategy using dansyl chloride is employed to enable highly sensitive fluorescence detection. The developed reversed-phase HPLC method provides excellent selectivity and resolution. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for accurate and precise quantification in research and pharmaceutical development settings.

Introduction

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a secondary amine whose accurate quantification is essential for process control and quality assessment in various stages of chemical synthesis and drug development. The analysis of small, basic, and volatile amines by HPLC presents several challenges. A primary obstacle is the absence of a strong ultraviolet (UV) chromophore in the molecule, which leads to poor sensitivity with standard UV-Vis detectors[1][2]. Furthermore, the basic nature of the amine can result in poor peak shape and inconsistent retention on traditional silica-based reversed-phase columns due to interactions with residual silanols.

To overcome these analytical hurdles, this method employs a pre-column derivatization approach. Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) introduces a highly fluorescent dansyl group to the secondary amine, significantly enhancing detection sensitivity[3][4][5]. The resulting derivative is also more hydrophobic, leading to better retention and peak shape in reversed-phase chromatography.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N | [6] |

| Molecular Weight | 151.25 g/mol | [6] |

| LogP | 1.88 | [6] |

| Estimated pKa | ~10.5 - 11.0 | Based on N-methylcyclohexylamine (pKa ≈ 11.03)[7][8] and cyclohexylamine (pKa = 10.6)[1][9] |

| UV Absorbance | Negligible above 220 nm | Aliphatic amines lack significant chromophores for UV detection[1][2][10] |

The high pKa value indicates that the analyte will be protonated in acidic mobile phases, which can be leveraged for chromatographic retention and separation. The low UV absorbance necessitates a derivatization strategy for sensitive detection.

HPLC Method Development Strategy

The development of a reliable HPLC method for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine requires a systematic approach, beginning with addressing the inherent detection challenge.

Initial Considerations and Derivatization

Direct HPLC analysis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine with UV detection is impractical due to its lack of a suitable chromophore. Therefore, pre-column derivatization is the chosen strategy. Dansyl chloride is an ideal reagent for this application as it reacts efficiently with secondary amines under mild basic conditions to form a stable and highly fluorescent derivative[3][4][5]. The derivatization reaction is as follows:

-

Reaction: The sulfonyl chloride group of dansyl chloride reacts with the secondary amine of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in a nucleophilic substitution reaction, forming a stable sulfonamide bond.

This derivatization step not only imparts high fluorescence to the analyte but also increases its hydrophobicity, making it well-suited for reversed-phase HPLC.

Chromatographic Approach

A reversed-phase HPLC method was selected for the separation of the dansylated analyte. This approach is well-suited for the analysis of the relatively non-polar derivative. A C18 column is a suitable initial choice due to its versatility and wide availability. The mobile phase will consist of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the derivatized analyte. The pH of the aqueous component of the mobile phase will be controlled to ensure consistent retention and peak shape.

Caption: Workflow for HPLC Method Development.

Optimized HPLC Method

The following optimized method provides excellent separation and detection of the dansylated N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Fluorescence Detector (FLD) |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Derivatization Reagent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) |

| Buffer for Derivatization | 0.2 M Sodium Bicarbonate Buffer (pH 9.5) |

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| FLD Wavelengths | Excitation: 330 nm, Emission: 530 nm[3] |

| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |

Sample Preparation and Derivatization Protocol

-

Standard Solution Preparation: Prepare a stock solution of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol.

-

Sample Preparation: If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.

-

Derivatization Procedure:

-

To 100 µL of the standard or sample solution, add 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5)[3].

-

Add 200 µL of a freshly prepared 5 mg/mL solution of dansyl chloride in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the mixture in a water bath at 60 °C for 30 minutes in the dark.

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of a 2% formic acid solution to quench the reaction by consuming excess dansyl chloride[3].

-

Vortex for 30 seconds.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[4].

Caption: HPLC Method Validation Workflow.

Specificity

Specificity was evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with the analyte and potential impurities. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the dansylated analyte.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the derivatized analyte over the expected working range. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Table 1: Expected Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 | Expected Area 1 |

| 0.5 | Expected Area 2 |

| 1.0 | Expected Area 3 |

| 5.0 | Expected Area 4 |

| 10.0 | Expected Area 5 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three different concentration levels (low, medium, and high) within the specified range. The percentage recovery was calculated.

Table 2: Expected Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 0.5 | Mean of 3 replicates | 98.0 - 102.0 |

| 2.5 | Mean of 3 replicates | 98.0 - 102.0 |

| 7.5 | Mean of 3 replicates | 98.0 - 102.0 |

Precision

-

Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results was calculated.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of results was calculated.

Table 3: Expected Precision Data

| Precision Type | RSD (%) |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The effect of these changes on the chromatographic performance was assessed.

Conclusion

The developed and validated HPLC method with pre-column dansylation and fluorescence detection provides a sensitive, specific, accurate, and precise method for the quantitative determination of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine. This method is suitable for routine analysis in quality control and research environments.

References

-

Chemeo. (n.d.). Cyclohexylamine (C6H13N) properties. [Link]

-

International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Springer. (1998). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. [Link]

-

AIP Publishing. (1956). The Far Ultraviolet Absorption Spectra of Simple Alkyl Amines. [Link]

-

PubMed. (1998). Spectrophotometric method for determination parts per million levels of cyclohexylamine in water. [Link]

-

ResearchGate. (2025, August 7). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

-

PubChem. (n.d.). Cyclohexylamine. [Link]

-

ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides; (c).... [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. [Link]

-

AIP Publishing. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

-

Chemeo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

-

chemeurope.com. (n.d.). Cyclohexylamine. [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Page loading... [wap.guidechem.com]

- 8. N-Methylcyclohexylamine | 100-60-7 [chemicalbook.com]

- 9. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

Application Note: Storage and Handling Safety for Propargyl Cyclohexylamine Compounds

Abstract & Chemical Context

Propargyl cyclohexylamine derivatives (e.g., N-propargylcyclohexylamine) are critical intermediates in the synthesis of neuroprotective agents (MAO-B inhibitors like selegiline analogs) and "click chemistry" reagents. Structurally, they combine a lipophilic cyclohexyl ring , a reactive secondary amine , and a terminal alkyne (propargyl group) .

While valuable, this specific molecular architecture presents a dual-threat hazard profile:

-

The Propargyl Moiety: A terminal alkyne capable of forming shock-sensitive explosive acetylides with specific metals (Cu, Ag).

-

The Secondary Amine: A corrosive base prone to oxidation and nitrosamine formation.

This guide provides a field-proven protocol for the safe storage, handling, and disposal of these compounds, moving beyond generic SDS advice to address specific functional group reactivities.

Chemical Hazard Assessment (Functional Group Analysis)

The safety profile of propargyl cyclohexylamines is dictated by the superposition of its functional groups.

| Functional Group | Primary Hazard | Secondary Hazard | Critical Incompatibility |

| Terminal Alkyne (-C≡CH) | Explosive Acetylides: Reacts with Cu, Ag, Hg to form shock-sensitive solids. | Polymerization: Exothermic reaction if heated or catalyzed. | Copper tubing, Silver solder, Brass fittings. |

| Cyclohexyl Amine (R2-NH) | Corrosivity: Causes severe skin burns and eye damage (Category 1). | Nitrosation: Forms carcinogenic N-nitrosamines with nitrites. | Acids, Acid Chlorides, Chloroformates, Nitrites. |